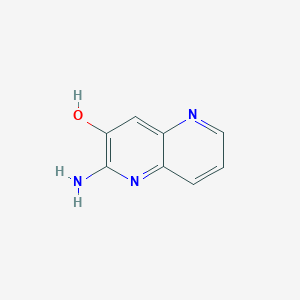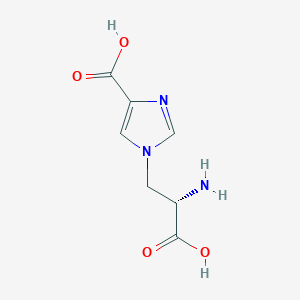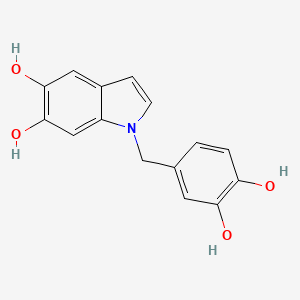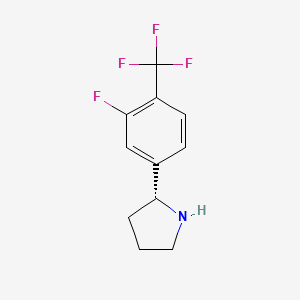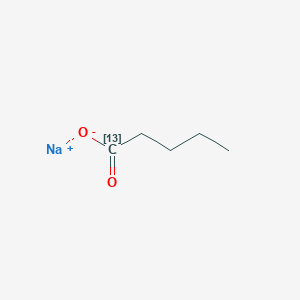![molecular formula C16H18N4O B12944300 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyrrole ring with a hexahydroimidazo[1,5-a]pyrazinone framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyrrole-functionalized monomer. The structure of the monomer can be investigated using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The chemical polymerization of the monomer is often realized using ferric chloride (FeCl3) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical polymerization processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The electrochemical oxidative polymerization of the polymer and its copolymer with 3,4-ethylenedioxythiophene can be achieved via potentiodynamic methods using sodium perchlorate (NaClO4) and lithium perchlorate (LiClO4) as supporting electrolytes in acetonitrile (CH3CN) .
化学反应分析
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole ring in the compound is particularly reactive and can participate in electrophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-diones, while reduction reactions can yield various substituted pyrroles .
科学研究应用
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N4O/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18/h1-5,7-8,10,15,17H,6,9,11-12H2 |
InChI 键 |
AICSPKHPBCFAIU-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


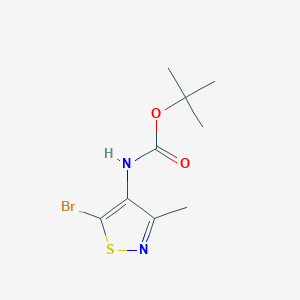
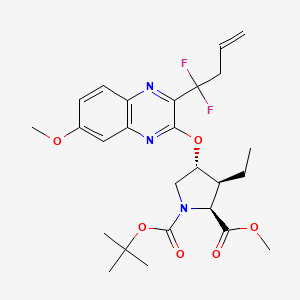
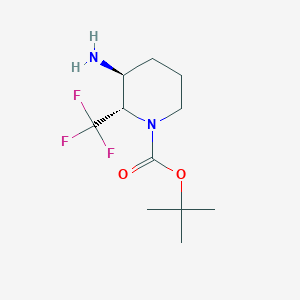
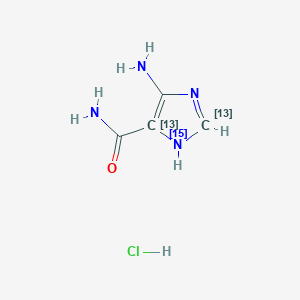
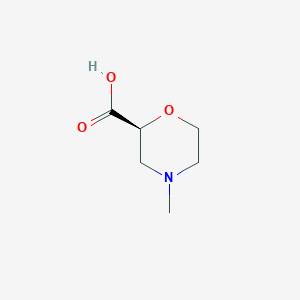
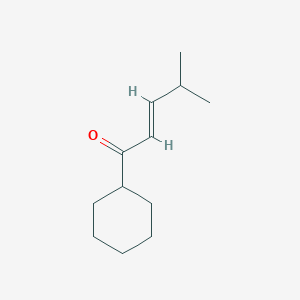
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
